1-Bencil-3-metoxi-1H-indazol

Descripción general

Descripción

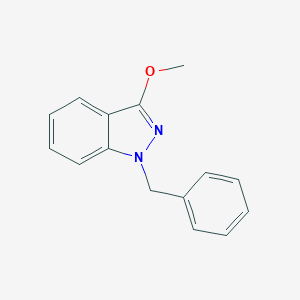

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 1-Benzyl-3-methoxy-1H-indazole consists of a benzyl group attached to the nitrogen atom at position 1 and a methoxy group attached to the carbon atom at position 3 of the indazole ring.

Aplicaciones Científicas De Investigación

1-Benzyl-3-methoxy-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

Target of Action

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have a broad range of biological properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to the inhibition of cell growth.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and bacterial growth .

Result of Action

Specifically, certain derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Análisis Bioquímico

Biochemical Properties

Similar compounds in the indazole family have been found to interact with various enzymes, proteins, and other biomolecules . For instance, certain 3-amino-1H-indazole-1-carboxamides have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Cellular Effects

For example, some 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

Research on similar indazole derivatives suggests that these compounds may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methoxy-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehyde derivatives with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: Industrial production of 1-Benzyl-3-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Comparación Con Compuestos Similares

- 1-Benzyl-3-hydroxy-1H-indazole

- 1-Benzyl-3-methyl-1H-indazole

- 1-Benzyl-3-chloro-1H-indazole

Comparison: 1-Benzyl-3-methoxy-1H-indazole is unique due to the presence of the methoxy group at position 3, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-Benzyl-3-hydroxy-1H-indazole, the methoxy group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Actividad Biológica

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a benzyl group at position 1 and a methoxy group at position 3 of the indazole ring, influencing its pharmacological properties. Research has demonstrated that indazole derivatives, including 1-benzyl-3-methoxy-1H-indazole, exhibit significant potential in anticancer, anti-inflammatory, and antimicrobial applications.

Target of Action

1-Benzyl-3-methoxy-1H-indazole primarily targets various cellular pathways involved in cell growth and proliferation. It has shown efficacy in inhibiting neoplastic cell lines at concentrations lower than 1 μM, particularly by blocking the G0–G1 phase of the cell cycle .

Mode of Action

The compound's biological activity is attributed to its ability to interact with several biomolecules and enzymes. It is known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression . The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression patterns that can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-3-methoxy-1H-indazole. For instance, it has been shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator of epithelial-mesenchymal transition (EMT) . Additionally, similar compounds have been identified as potent inhibitors of PAK1 (p21-activated kinase 1), a target associated with tumor progression. The representative compound from this class exhibited an IC50 value of 9.8 nM against PAK1, indicating strong inhibitory activity .

Anti-inflammatory Properties

Indazole derivatives have also demonstrated anti-inflammatory effects. The methoxy group at position 3 may enhance the compound's lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties that favor anti-inflammatory activity .

Comparative Analysis

A comparison with similar compounds reveals that 1-benzyl-3-methoxy-1H-indazole possesses unique attributes due to its methoxy substitution. This modification can influence its reactivity and biological profile compared to analogs like 1-benzyl-3-hydroxy-1H-indazole and 1-benzyl-3-chloro-1H-indazole. The following table summarizes key differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-methoxy-1H-indazole | Methoxy group enhances lipophilicity | Anticancer, anti-inflammatory |

| 1-Benzyl-3-hydroxy-1H-indazole | Hydroxy group may affect solubility | Moderate anticancer activity |

| 1-Benzyl-3-chloro-1H-indazole | Chlorine substitution alters electronic properties | Varies based on substitution |

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

- Antitumor Activity : A study demonstrated that indazole derivatives could inhibit cell growth in various cancer cell lines, highlighting their potential as anticancer agents .

- PAK1 Inhibition : Fragment-based screening identified specific indazole derivatives as PAK1 inhibitors, showcasing their promise in targeted cancer therapies .

- HDAC Inhibition : Research has indicated that compounds like 1-benzyl-3-methoxy-1H-indazole can effectively inhibit HDACs, leading to increased histone acetylation and altered gene expression profiles conducive to cancer treatment .

Propiedades

IUPAC Name |

1-benzyl-3-methoxyindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 | |

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4454-33-5 | |

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.